molecular formula C11H17NO3 B6961386 N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide

N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide

Cat. No.: B6961386
M. Wt: 211.26 g/mol
InChI Key: FXURTKSLZCGPSX-UHFFFAOYSA-N
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Description

N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a hydroxy-3,3-dimethylbutan-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)9(7-13)12-10(14)8-5-4-6-15-8/h4-6,9,13H,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXURTKSLZCGPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-3,3-dimethylbutan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

N-(1-hydroxy-3,3-dimethylbutan-2-yl)furan-2-carboxamide: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.

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